molecular formula C6H5N3O3S B7827076 1H-Benzo[d][1,2,3]triazole-6-sulfonic acid

1H-Benzo[d][1,2,3]triazole-6-sulfonic acid

Cat. No.: B7827076
M. Wt: 199.19 g/mol
InChI Key: VFWJHCOPTQCMPO-UHFFFAOYSA-N
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Description

1H-Benzo[d][1,2,3]triazole-6-sulfonic acid (CAS 91159-88-5) is a benzotriazole-based organic compound with the molecular formula C6H5N3O3S and a molecular weight of 199.19 g/mol . This chemical serves as a valuable synthetic intermediate and pharmacophore in modern medicinal chemistry, particularly in the construction of novel heterocyclic compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" . Its primary research value lies in the development of new therapeutic agents. Compounds featuring the 1,2,3-triazole scaffold, such as this product, are extensively investigated for their diverse biological activities. Research indicates that novel molecular hybrids incorporating this structure show significant promise as potential anti-inflammatory and anti-infection agents, having demonstrated superior activity against various bacterial strains including S. aureus, M. luteus, and P. aeruginosa, as well as potent antifungal activity in scientific studies . Furthermore, the 1,2,3-triazole core is a key building block in developing potential anticancer agents, as it can be used to create hybrids that target critical signaling pathways like EGFR/PI3K/AKT/mTOR . The mechanism of action for triazole-containing hybrids often involves multi-target engagement. They can inhibit key enzymes such as tyrosyl-tRNA synthetase in bacteria, N-Myristoyltransferase in fungi, and the COX-2 enzyme in inflammatory processes . The sulfonic acid group on the benzotriazole ring enhances the molecule's polarity and water solubility, making it a versatile intermediate for further chemical functionalization and for modulating the physicochemical properties of the resulting compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-benzotriazole-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3S/c10-13(11,12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWJHCOPTQCMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Structural and Electronic Properties of 1h Benzo D 1 2 3 Triazole 6 Sulfonic Acid

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide significant insights into the molecular geometry and electronic structure of benzotriazole (B28993) derivatives. For the parent 1H-benzotriazole, theoretical calculations have been extensively performed to determine its optimized geometry. These studies can be extrapolated to understand the effects of a sulfonic acid substituent at the 6-position.

The introduction of the sulfonic acid group (-SO₃H), an electron-withdrawing group, is expected to induce notable changes in the bond lengths and angles of the benzotriazole core. The C-S bond formation and the strong electron-withdrawing nature of the sulfonyl group can lead to a redistribution of electron density across the aromatic system. This typically results in a shortening of adjacent carbon-carbon bonds within the benzene (B151609) ring and can influence the geometry of the triazole ring as well.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also significantly affected. The sulfonic acid group is anticipated to lower the energy of both the HOMO and LUMO. A lower HOMO energy suggests increased stability and a higher ionization potential, while a lower LUMO energy indicates a greater electron affinity. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Theoretical studies on similar electron-deficient triazoles have shown that such substitutions can modulate the electronic properties for various applications. nih.govdntb.gov.ua

Table 1: Predicted Effects of 6-Sulfonic Acid Substitution on Benzotriazole Properties

PropertyEffect of -SO₃H GroupRationale
Molecular Geometry Alteration of bond lengths and angles in the benzene and triazole rings.Electron-withdrawing nature of the sulfonic acid group causes electron density redistribution.
HOMO Energy LoweredIncreased molecular stability and higher ionization potential.
LUMO Energy LoweredGreater electron affinity.
HOMO-LUMO Gap Potentially altered, influencing reactivity.Modification of the electronic structure by the substituent.

Tautomerism and Isomerism in Benzotriazole Systems with Sulfonic Acid Substituents

Analysis of Predominant 1H-Tautomerism in the Benzotriazole Core

Benzotriazole exists in two primary tautomeric forms: the 1H- and 2H-tautomers. In the 1H-tautomer, the proton is attached to the N1 nitrogen atom, while in the 2H-tautomer, the proton is on the N2 nitrogen. Extensive experimental and theoretical studies have demonstrated that the 1H-tautomer is generally the more stable form for the parent benzotriazole in both the gas phase and in solution. nih.gov The greater stability of the 1H-tautomer is attributed to its more favorable electronic arrangement and aromatic character.

Influence of the Sulfonic Acid Group on Tautomeric Equilibria

The position and electronic nature of substituents on the benzene ring can influence the relative stabilities of the 1H- and 2H-tautomers. An electron-withdrawing group like the sulfonic acid group at the 6-position is expected to further stabilize the 1H-tautomer. This is because the electron-withdrawing effect can be more effectively delocalized through the N1-N2-N3 linkage of the 1H-tautomer, leading to a more stabilized conjugated system compared to the 2H-tautomer. While specific experimental data for 1H-Benzo[d] Current time information in Edmonton, CA.nih.govmdpi.comtriazole-6-sulfonic acid is scarce, studies on other benzotriazoles with electron-withdrawing substituents support this trend.

Advanced Spectroscopic Investigations for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of benzotriazole derivatives. mdpi.comnih.govnih.govresearchgate.netipb.pt

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1H-Benzo[d] Current time information in Edmonton, CA.nih.govmdpi.comtriazole-6-sulfonic acid, the protons on the benzene ring would exhibit characteristic chemical shifts and coupling patterns. The proton at the 7-position (H-7), being adjacent to the sulfonic acid group, is expected to be the most downfield-shifted aromatic proton due to the strong deshielding effect of the -SO₃H group. The proton at the 5-position (H-5) would also be shifted downfield, but to a lesser extent. The proton at the 4-position (H-4) would be the least affected. The NH proton of the triazole ring typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its exact position can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atom attached to the sulfonic acid group (C-6) would show a significant downfield shift. The other carbon atoms in the benzene ring (C-4, C-5, C-7, C-7a, and C-3a) would also have distinct chemical shifts that can be assigned based on established substituent effects and two-dimensional NMR techniques like HSQC and HMBC. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1H-Benzo[d] Current time information in Edmonton, CA.nih.govmdpi.comtriazole-6-sulfonic acid

NucleusPredicted Chemical Shift (ppm)Remarks
¹H
Aromatic Protons7.5 - 8.5H-7 expected to be the most downfield.
NH Proton> 10 (broad)Position is solvent and concentration dependent.
¹³C
C-6> 140Directly attached to the electron-withdrawing -SO₃H group.
Other Aromatic Carbons110 - 140Specific assignments require 2D NMR data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.netnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of 1H-Benzo[d] Current time information in Edmonton, CA.nih.govmdpi.comtriazole-6-sulfonic acid would be characterized by several key absorption bands. The O-H stretching vibration of the sulfonic acid group would appear as a broad band in the region of 3200-2500 cm⁻¹. The N-H stretching vibration of the triazole ring is expected in the range of 3200-3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group would give rise to strong absorptions around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The S-O stretching vibration would be observed near 1080 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the N=N stretching of the triazole ring would appear in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for observing the symmetric vibrations of the molecule. The symmetric S=O stretching vibration, which might be weak in the IR spectrum, would likely show a strong band in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for 1H-Benzo[d] Current time information in Edmonton, CA.nih.govmdpi.comtriazole-6-sulfonic acid

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonic Acid (-SO₃H)O-H stretch (broad)3200 - 2500
S=O asymmetric stretch~1350
S=O symmetric stretch~1175
S-O stretch~1080
Triazole RingN-H stretch3200 - 3000
N=N stretch1500 - 1400
Benzene RingC-H stretch3100 - 3000
C=C stretch1600 - 1450

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be a critical tool for the precise determination of the molecular weight of 1H-Benzo[d] bldpharm.comsigmaaldrich.comambeed.comtriazole-6-sulfonic acid and for elucidating its fragmentation pathways. This technique provides the exact mass of the parent ion, allowing for the confirmation of its elemental composition.

Molecular Weight Determination An HRMS analysis, likely using electrospray ionization (ESI), would be expected to yield the exact mass of the molecular ion. For the chemical formula C₆H₅N₃O₃S, the theoretical exact mass would be calculated and compared against the experimental value, typically with a mass accuracy in the low parts-per-million (ppm) range, which would confirm the compound's identity.

Fragmentation Analysis Collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) experiments would reveal the characteristic fragmentation pattern. It would be anticipated that the molecule would undergo fragmentation at the C-S bond and within the triazole ring. Key fragmentation pathways would likely involve the loss of the sulfonic acid group (SO₃) and potentially the sequential loss of nitrogen molecules (N₂) from the triazole ring, a known fragmentation behavior for some triazole compounds. The resulting fragment ions would be analyzed to piece together the molecule's structure.

Hypothetical HRMS Data Table

Ion Formula Calculated m/z Observed m/z Abundance (%)
[M+H]⁺ C₆H₆N₃O₃S⁺ 199.0106 - -
[M-H]⁻ C₆H₄N₃O₃S⁻ 198.0046 - -

No experimental data is available to populate this table.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This analysis would provide precise bond lengths, bond angles, and torsion angles of 1H-Benzo[d] bldpharm.comsigmaaldrich.comambeed.comtriazole-6-sulfonic acid, revealing the exact conformation of the molecule in the solid state.

Molecular and Crystal Architecture The study would determine the crystal system, space group, and unit cell dimensions. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group and the triazole protons, as well as potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the supramolecular architecture and the physical properties of the compound. The tautomeric state of the triazole ring (1H vs. 2H) in the solid state would also be unambiguously determined.

Hypothetical Crystallographic Data Table

Parameter Value
Chemical Formula C₆H₅N₃O₃S
Formula Weight 199.20
Crystal System -
Space Group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -
Z -

No experimental data is available to populate this table.

Synthetic Methodologies for 1h Benzo D 1 2 3 Triazole 6 Sulfonic Acid and Its Precursors

Strategies for the Construction of the 1H-Benzo[d]fu-berlin.denih.govresearchgate.nettriazole Core

The formation of the fused triazole ring is the pivotal step in synthesizing benzotriazole (B28993) derivatives. The chosen strategy often depends on the desired substitution pattern and the availability of starting materials.

Among the most powerful and versatile methods for constructing the 1,2,3-triazole ring system is the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. youtube.comresearchgate.net This reaction, particularly its catalyzed variants, is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.netmdpi.com The thermal, uncatalyzed version of this reaction, known as the Huisgen cycloaddition, often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govgoogle.com

The premier method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netmdpi.com This reaction proceeds under mild conditions and almost exclusively yields the 1,4-isomer, a significant improvement over the thermal Huisgen cycloaddition. nih.govias.ac.in The reaction is robust, tolerates a wide variety of functional groups, and is often carried out in aqueous solvent systems, aligning with the principles of green chemistry. mdpi.com

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov The use of a mild reductant, such as sodium ascorbate, is common to maintain copper in its active +1 oxidation state, especially when starting with Cu(II) salts like CuSO₄. nih.govresearchgate.net The scope of the CuAAC reaction is extensive, allowing for the conjugation of benzotriazole moieties to a wide array of molecular scaffolds. researchgate.netias.ac.in For instance, quinoline-based fu-berlin.denih.govresearchgate.net-triazole hybrids have been synthesized via the Cu(I)-catalyzed click reaction between 4-azido-7-chloroquinoline and an alkyne derivative of hydroxybenzotriazole (B1436442) (HOBt). mdpi.com

Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Azide ReactantAlkyne ReactantCatalyst SystemSolventProduct TypeReference(s)
Benzyl (B1604629) AzidePhenylacetylene (B144264)[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat1,4-Disubstituted 1,2,3-triazole nih.gov
Aryl AzidesBenzotriazole AlkynesNot SpecifiedNot SpecifiedBenzotriazole-triazole conjugates researchgate.netias.ac.in
4-Azido-7-chloroquinoline1-(Prop-2-yn-1-yloxy)-1H-benzo[d] fu-berlin.denih.govresearchgate.nettriazoleCuSO₄, Sodium AscorbatetBuOH/WaterQuinoline-benzotriazole hybrid mdpi.com
Substituted Phenyl AzidesN-propargyl-3-sulfamoylbenzamideCuSO₄, Sodium AscorbatetBuOH/Water1,2,3-Triazole 3-sulfamoylbenzamide (B74759) hybrids researchgate.net
Sodium AzideS-propargylated mercaptobenzothiazole / α-halo esterCuSO₄, Sodium AscorbateH₂O/t-BuOH1,2,3-Triazoles with benzothiazole (B30560) groups mdpi.com

As a complementary approach to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a highly regioselective pathway to 1,5-disubstituted 1,2,3-triazoles. nih.gov This alternative regioselectivity is a key advantage, opening access to a different class of triazole isomers. The reaction is typically catalyzed by complexes such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium ([Cp*RuCl(cod)]). nih.govnih.gov

Unlike copper catalysts that form σ-acetylide intermediates, ruthenium catalysts are thought to activate the alkyne through π-interactions. nih.gov This mode of activation facilitates the addition of the alkyne's most nucleophilic carbon to the terminal nitrogen of the azide, leading to the 1,5-regioisomer. nih.gov The RuAAC reaction is effective for both terminal and internal alkynes, the latter producing fully substituted 1,2,3-triazoles. nih.gov For instance, the reaction between benzyl azide and phenylacetylene in the presence of a ruthenium catalyst yields the 1,5-disubstituted product. google.com

Table 2: Comparison of CuAAC and RuAAC Regioselectivity
Catalysis TypeCatalyst ExampleTypical ProductMechanistic FeatureReference(s)
CuAAC CuI, CuSO₄/Sodium Ascorbate1,4-Disubstituted 1,2,3-triazoleFormation of a σ-copper(I) acetylide nih.govnih.gov
RuAAC [Cp*RuCl(cod)]1,5-Disubstituted 1,2,3-triazoleπ-interaction activation of the alkyne nih.govnih.gov

While catalyzed reactions are dominant, metal-free 1,3-dipolar cycloadditions remain a viable route for benzotriazole synthesis, particularly through the use of highly reactive intermediates like arynes. A [3+2] cycloaddition between an in-situ generated benzyne (B1209423) and an organic azide provides rapid and modular access to a variety of substituted benzotriazoles under mild, metal-free conditions. fu-berlin.deorganic-chemistry.org This method avoids the potential toxicity and contamination issues associated with metal catalysts. nih.gov The reaction can be performed in a flow reactor, which minimizes the thermal strain on potentially hazardous azides and improves the safety profile of the process. fu-berlin.de

Another metal-free strategy involves the intramolecular Huisgen cycloaddition. researchgate.net In this approach, a molecule containing both an azide and an alkyne moiety is synthesized. Upon heating, the molecule undergoes an intramolecular cyclization to form a triazole-fused ring system. researchgate.net This method has been used to prepare 1,2,3-triazole-fused 1,4-benzodiazepines from 2-azidobenzaldehyde (B97285) precursors. researchgate.net

A classical and straightforward method for the synthesis of the benzotriazole core is the oxidative cyclization of o-phenylenediamines. ijariie.com This process involves the diazotization of one of the amino groups of an o-phenylenediamine (B120857) derivative with a reagent like sodium nitrite (B80452) in an acidic medium, such as acetic acid. ijariie.comstackexchange.com The resulting monodiazonium intermediate undergoes spontaneous intramolecular cyclization to form the benzotriazole ring. ijariie.com This method is fundamental for the preparation of the parent 1H-benzotriazole. For the synthesis of 1H-benzo[d] fu-berlin.denih.govresearchgate.nettriazole-6-sulfonic acid, a suitable precursor would be 4-sulfonic acid-1,2-diaminobenzene.

Intramolecular cyclization strategies involving the formation of a nitrogen-aryl bond are also employed for benzotriazole synthesis. These routes often start with precursors that already contain a triazene (B1217601) or a related three-nitrogen unit. One such method is the copper-mediated intramolecular N-arylation of o-chloro-1,2,3-benzotriazenes. This protocol provides a facile and high-yielding route to diverse N₁-aryl benzotriazoles. nih.gov

Palladium-catalyzed reactions are also prominent in this area. For example, the C-H activation of aryl triazene compounds followed by intramolecular amination using a palladium catalyst affords 1-aryl-1H-benzotriazoles. organic-chemistry.orgijariie.com Similarly, intramolecular Ullman amination reactions represent another key strategy for forming the crucial N-N bond to complete the triazole ring in appropriately substituted precursors. researchgate.net

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Introduction of the Sulfonic Acid Moiety onto the Benzotriazole Scaffold

The incorporation of a sulfonic acid group onto the benzotriazole core can be achieved through several distinct synthetic routes. These methods include direct modification of the pre-formed benzotriazole ring system or building the ring from already functionalized starting materials.

Directed Sulfonation Methods on the Benzene (B151609) Ring

Direct sulfonation involves the electrophilic substitution of a hydrogen atom on the benzene portion of the benzotriazole molecule with a sulfonic acid group (-SO₃H). This classic transformation in aromatic chemistry is typically accomplished using strong sulfonating agents. The reaction of 1H-benzotriazole with concentrated sulfuric acid or sulfur trioxide introduces the sulfonic acid group onto the aromatic ring. youtube.com The position of sulfonation is directed by the electronic properties of the heterocyclic ring.

Another approach involves reacting 1H-benzotriazole with trifluoromethanesulfonic anhydride (B1165640) in an inert solvent like dichloromethane, which can afford a sulfonylated product. chemicalbook.com While this specific reagent provides a trifluoromethylsulfonyl group, the principle of direct electrophilic attack on the benzotriazole scaffold is demonstrated. The reversibility of the sulfonation reaction can also be exploited; by using dilute sulfuric acid, the sulfonic acid group can be removed, a technique sometimes used for strategic protection of an aromatic position. youtube.com

Table 1: Reagents for Directed Sulfonation of Aromatic Rings

ReagentDescriptionTypical Conditions
Concentrated Sulfuric Acid (H₂SO₄)A common and strong sulfonating agent. youtube.comHeating the aromatic compound with fuming or concentrated sulfuric acid.
Sulfur Trioxide (SO₃) in Sulfuric AcidA more potent sulfonating mixture, often referred to as "fuming sulfuric acid" or oleum.Reaction with the aromatic substrate, often at room temperature or with gentle heating.
Trifluoromethanesulfonic AnhydrideA highly reactive reagent for introducing the trifluoromethylsulfonyl group. chemicalbook.comReaction in a dry, inert solvent, often at low temperatures. chemicalbook.com

Application of Sulfonyl Azide Mediated Reactions for Triazole Formation

An alternative strategy for synthesizing sulfonated triazoles involves reactions where the sulfonyl group is part of one of the key reactants. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful method for forming the 1,2,3-triazole ring. nih.govacs.org In this context, a sulfonyl azide can react with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1-sulfonyl-1,2,3-triazole. nih.govacs.org This approach is highly efficient and compatible with a wide array of functional groups. nih.gov

The choice of reaction conditions, including the solvent and catalyst, is crucial. For instance, using copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a catalyst allows the reaction to proceed efficiently at room temperature in various solvents, including water or toluene. nih.govacs.org It is important to note that this method typically results in the sulfonyl group being attached to a nitrogen atom of the triazole ring (N-sulfonylation), rather than a carbon atom of the fused benzene ring.

Another relevant method is the Dimroth azide–enolate cycloaddition, which can be used to synthesize 4-sulfonyl-1,2,3-triazoles from sulfonyl ketones and azides. mdpi.com

Table 2: Sulfonyl Azide Based Triazole Synthesis

MethodReactantsKey FeaturesReference
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Sulfonyl Azides + Terminal AlkynesForms 1-sulfonyl-1,2,3-triazoles. Highly efficient and often proceeds at room temperature. nih.gov, acs.org
Dimroth CycloadditionSulfonyl Ketones + AzidesA practical, aerobic copper-catalyzed three-component reaction to access 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. mdpi.com
Sulfamoyl Azide CycloadditionSulfamoyl Azides + AlkynesGenerates 1-sulfamoyl-1,2,3-triazoles using a CuTC catalyst. nih.gov

Derivatization from Pre-functionalized Aromatic Precursors

Perhaps the most direct route to 1H-Benzo[d] rsc.orgnih.govasianpubs.orgtriazole-6-sulfonic acid involves starting with an aromatic precursor that already contains the sulfonic acid group. The standard synthesis of benzotriazoles involves the cyclocondensation of an o-phenylenediamine derivative with nitrous acid. orgsyn.orgijariie.com

To obtain the target compound, this synthesis would begin with 3,4-diaminobenzenesulfonic acid. This pre-functionalized precursor is treated with a diazotizing agent, such as sodium nitrite, in an acidic medium like glacial acetic acid. ijariie.comijpsonline.com The reaction proceeds through the formation of a monodiazonium salt from one of the amino groups, which then undergoes spontaneous intramolecular cyclization by attacking the second amino group to form the stable triazole ring. gsconlinepress.com This method ensures the sulfonic acid group is precisely located at the desired position on the benzene ring.

Advanced Reaction Conditions and Yield Optimization

Modern synthetic chemistry emphasizes the use of advanced technologies and principles to improve reaction efficiency, reduce environmental impact, and optimize product yields.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. asianpubs.org The application of microwave irradiation to the synthesis of benzotriazole derivatives has been shown to dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. nih.govnih.govmdpi.com For example, reactions that might take several hours under traditional reflux conditions can often be completed in a matter of minutes in a microwave reactor. nih.gov

This technology is particularly effective for solid-phase reactions, where reagents adsorbed onto a solid support like K-10 montmorillonite (B579905) clay can be heated efficiently by microwave irradiation. rsc.org This combination of a recyclable catalyst and microwave heating represents an environmentally benign and highly efficient method for preparing substituted benzotriazoles. rsc.org

Table 3: Comparison of Microwave vs. Conventional Synthesis of Benzotriazole Derivatives

ReactionMethodReaction TimeYield (%)Reference
Synthesis of 1-chloromethylbenzotriazoleConventional (Reflux)6 hoursNot specified nih.gov
Microwave (180 W)4 min 20 secHigher than conventional nih.gov
Synthesis of 5-chloromethylbenzotriazoleConventional (Reflux)2 hours 45 minNot specified nih.gov
Microwave (180 W)4 min 20 secHigher than conventional nih.gov
General Benzotriazole SynthesisConventional118 hours (total for multi-step)Varies per step mdpi.com
Microwave2.5 hours (total for multi-step)Improved yields mdpi.com

Solvent-Free and Green Chemistry Approaches in Synthesis

Adherence to the principles of green chemistry is increasingly important for the development of sustainable chemical processes. nih.gov For the synthesis of benzotriazoles, this includes the use of water as a reaction solvent, which avoids the environmental and safety issues associated with volatile organic compounds. rsc.orgnih.gov Efficient one-step syntheses of related heterocyclic compounds have been successfully carried out in water, demonstrating excellent yields and short reaction times. rsc.org

Solvent-free reaction conditions represent another key green chemistry approach. asianpubs.org The N-alkylation of benzotriazole, for example, can be performed efficiently under solvent-free conditions using a solid support like silica (B1680970) gel with a base and a phase transfer catalyst, either with thermal heating or microwave irradiation. gsconlinepress.com Combining microwave assistance with solid-phase catalysis, as seen in the diazotation on K-10 montmorillonite, provides a method that is not only fast and high-yielding but also minimizes waste and avoids harmful solvents. rsc.org

Table 4: Green Chemistry Approaches in Heterocycle Synthesis

ApproachKey Reagents/ConditionsAdvantagesReference
Microwave-Assisted Solid Phase DiazotationK-10 montmorillonite, NaNO₂, water (removed before irradiation)Environmentally benign, recyclable catalyst, no harmful waste, high efficiency. rsc.org
Cyclization in Water2-aminothiophenols, TMTD, water as solventMetal/ligand-free, excellent yield, short reaction time, broad substrate scope. rsc.org
Solvent-Free N-AlkylationSiO₂, K₂CO₃, TBAB, microwave or thermal conditionsEfficient, simple, avoids organic solvents, highly regioselective. gsconlinepress.com
Click Reaction in Aqueous MediaCuSO₄/Sodium Ascorbate, H₂O/t-BuOH solvent systemMild and green reaction conditions for 1,2,3-triazole synthesis. nih.gov

Chemical Reactivity and Transformation Mechanisms of 1h Benzo D 1 2 3 Triazole 6 Sulfonic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Benzotriazole (B28993) Ring System

Electrophilic Aromatic Substitution:

The benzotriazole ring system's reactivity towards electrophiles is complex due to the presence of both the fused triazole and the sulfonic acid group. The triazole moiety itself is a heterocyclic system with nitrogen atoms that can influence the electron density of the benzene (B151609) ring. Generally, electrophilic substitution on the parent 1H-benzotriazole preferentially occurs at the 4- and 7-positions. For instance, the nitration of 1H-benzotriazole using a mixture of concentrated nitric and sulfuric acids yields 4-nitro-1H-benzotriazole. chemicalbook.com

However, in 1H-Benzo[d] beilstein-journals.orgtriazole-6-sulfonic acid, the sulfonic acid group (-SO₃H) at the 6-position profoundly impacts the regioselectivity of subsequent substitutions. The sulfonic acid group is a powerful electron-withdrawing group and acts as a deactivating, meta-directing group for electrophilic aromatic substitution. This directing effect is in opposition to the natural preference of the benzotriazole system. Therefore, incoming electrophiles would be directed to the positions meta to the sulfonic acid group, which are the 5- and 7-positions. The combined directing effects suggest that electrophilic attack is most likely to occur at the 7-position, which is also an activated position in the unsubstituted benzotriazole ring. Electrophilic substitution at the 5-position would be less favored due to steric hindrance from the adjacent sulfonic acid group.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzotriazole ring is generally challenging due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com The sulfonic acid group at the 6-position, being strongly electron-withdrawing, does activate the ring. A nucleophile could potentially attack the carbon atom bearing the sulfonic acid group or other positions on the ring, leading to substitution, though this is less common than electrophilic substitution. youtube.com In some heterocyclic systems, like purines, a triazolyl group itself can act as a leaving group in SNAr reactions, but this is typically observed at positions activated by other electronic factors within the ring system. chadsprep.com For 1H-Benzo[d] beilstein-journals.orgtriazole-6-sulfonic acid, nucleophilic substitution is not a commonly reported reaction pathway without further activation.

Chemical Transformations Involving the Sulfonic Acid Group

The sulfonic acid moiety is the most reactive site for many chemical transformations of the title compound.

A primary transformation of aryl sulfonic acids is their conversion to the corresponding sulfonyl chlorides. This is a crucial step for further functionalization. 1H-Benzo[d] beilstein-journals.orgtriazole-6-sulfonic acid can be converted into 1H-Benzo[d] beilstein-journals.orgtriazole-6-sulfonyl chloride.

Reaction Table: Conversion to Sulfonyl Chloride

Reagent Conditions Product Notes
Thionyl chloride (SOCl₂) Anhydrous conditions, often with a catalytic amount of DMF 1H-Benzo[d] beilstein-journals.orgtriazole-6-sulfonyl chloride A common and effective method for this transformation.
Phosphorus pentachloride (PCl₅) Anhydrous conditions 1H-Benzo[d] beilstein-journals.orgtriazole-6-sulfonyl chloride Another classic reagent for this conversion.

The resulting 1H-Benzo[d] beilstein-journals.orgtriazole-6-sulfonyl chloride is a versatile intermediate. Its high reactivity allows for a variety of subsequent functionalizations through nucleophilic substitution at the sulfur atom.

Sulfonamide Synthesis: The sulfonyl chloride readily reacts with primary and secondary amines to yield the corresponding sulfonamides.

Sulfonate Ester Formation: Reaction with alcohols in the presence of a base produces sulfonate esters.

These derivatives are significant in medicinal chemistry and materials science.

The sulfonation of aromatic compounds is a reversible reaction. youtube.com The reverse reaction, known as desulfonation, involves the hydrolysis of an aryl sulfonic acid to regenerate the parent arene and sulfuric acid. wikipedia.org

RC₆H₄SO₃H + H₂O ⇌ RC₆H₅ + H₂SO₄

This reaction is typically promoted by heating the sulfonic acid in the presence of dilute aqueous acid. youtube.comwikipedia.org The ease of desulfonation correlates with the ease of the initial sulfonation. For 1H-Benzo[d] beilstein-journals.orgtriazole-6-sulfonic acid, heating with dilute sulfuric acid would be expected to remove the sulfonic acid group, yielding the parent 1H-benzotriazole. The reaction proceeds via an electrophilic aromatic substitution mechanism where a proton (H⁺) acts as the electrophile, attacking the carbon atom bearing the sulfonic acid group (ipso-substitution). masterorganicchemistry.com This process is regioselective, cleaving the C-S bond at the 6-position. This reversibility can be exploited in synthesis to use the sulfonic acid group as a temporary protecting or directing group. wikipedia.org

Ring Opening and Rearrangement Mechanisms (e.g., Dimroth Rearrangement)

The 1,2,3-triazole ring system can undergo rearrangement reactions, the most notable being the Dimroth rearrangement. wikipedia.org This isomerization involves the transposition of endocyclic and exocyclic nitrogen and carbon atoms, proceeding through a ring-opening and subsequent ring-closing mechanism. wikipedia.orgnih.gov

The Dimroth rearrangement is often facilitated by heat, acid, or base and is influenced by the electronic nature of substituents on the ring. nih.govresearchgate.net Electron-withdrawing groups on the triazole ring can facilitate the initial ring-opening step. nih.gov Given that the sulfonic acid group at the 6-position of the benzotriazole ring is strongly electron-withdrawing, it is plausible that derivatives of 1H-Benzo[d] beilstein-journals.orgtriazole-6-sulfonic acid could undergo this type of rearrangement under appropriate conditions. For example, a Dimroth rearrangement could occur in N-substituted derivatives, leading to isomeric structures. While not specifically documented for this exact compound, the presence of the activating sulfonyl group makes this an important potential reaction pathway to consider in its chemistry. rsc.orgbeilstein-journals.org

Oxidation and Reduction Pathways and Their Products

Oxidation:

The benzotriazole ring system can be degraded under strong oxidizing conditions. Advanced oxidation processes (AOPs) utilizing highly reactive species like hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻) can lead to hydroxylation of the benzene ring and eventual cleavage of both the benzene and triazole rings. nih.gov Studies on the degradation of the parent benzotriazole have identified intermediates such as hydroxylated benzotriazoles and, upon ring cleavage, smaller molecules like 1,2,3-triazole-4,5-dicarboxylic acid. researchgate.net The oxidation of thioethers containing a benzotriazole moiety has shown that the benzotriazole ring makes the sulfur atom less reactive towards oxidation compared to other azole-containing thioethers. beilstein-journals.org Selective oxidation to the sulfoxide (B87167) or sulfone can be achieved by carefully controlling the reaction conditions and the oxidant. beilstein-journals.org

Reduction:

Reduction of 1H-Benzo[d] beilstein-journals.orgtriazole-6-sulfonic acid can target either the triazole ring or the sulfonic acid group, depending on the reagents and conditions.

Reduction of the Triazole Ring: The triazole ring is generally stable to reduction. However, strong reducing conditions or catalytic hydrogenation might lead to the cleavage of the N-N bonds. More commonly, other functional groups on the ring are reduced first. For example, nitro-substituted benzotriazoles can be reduced to the corresponding amines using reagents like iron in acid or catalytic hydrogenation, without affecting the triazole ring itself.

Reduction of the Sulfonic Acid Group: The sulfonic acid group is generally resistant to reduction. However, it can be converted to other functional groups. After conversion to the more reactive sulfonyl chloride, it can be reduced to a thiol. A more direct, though less common, reduction of the sulfonic acid group itself would require potent reducing agents.

Reaction Kinetics and Thermodynamic Considerations

Specific kinetic and thermodynamic data for 1H-Benzo[d] beilstein-journals.orgtriazole-6-sulfonic acid are not widely available in the literature. However, data for the parent benzotriazole and general principles of physical organic chemistry allow for informed predictions.

Reaction Kinetics:

Sulfonation/Desulfonation: The kinetics of sulfonation and desulfonation are highly dependent on the concentration of sulfuric acid and temperature. Desulfonation is a first-order reaction with respect to the sulfonic acid. researchgate.net The presence of the triazole ring will influence the activation energy of these processes compared to simple benzene derivatives.

Oxidation: The reaction of benzotriazole with oxidants like ozone and hydroxyl radicals has been studied. The second-order rate constants for the reaction of benzotriazole with molecular ozone are in the range of 18-36 M⁻¹s⁻¹, while the reaction with hydroxyl radicals is much faster, with rate constants around 10⁹-10¹⁰ M⁻¹s⁻¹. researchgate.net The sulfonic acid group, being electron-withdrawing, would likely decrease the rate of electrophilic attack by ozone on the aromatic ring.

Adsorption: The adsorption kinetics of benzotriazole onto adsorbents like nano Zn-Al-O binary metal oxides have been shown to follow a pseudo-second-order model, indicating chemisorption is the dominant mechanism. nih.gov The presence of the polar sulfonic acid group would significantly alter the adsorption profile, likely increasing its affinity for polar surfaces.

Thermodynamic Considerations:

Solubility: The introduction of a sulfonic acid group dramatically increases the polarity and water solubility of the parent benzotriazole molecule. Thermodynamic studies on the solubility of benzotriazole in various solvents show it is an endothermic and entropy-driven process. researchgate.net The sulfonic acid derivative would be expected to be highly soluble in polar solvents like water.

Fusion and Sublimation: Thermodynamic properties such as the enthalpy of fusion have been studied for methylated benzotriazole derivatives. The substitution on the aromatic ring affects these properties, with a methyl group increasing the melting temperature and enthalpy of fusion. up.pt The highly polar sulfonic acid group would be expected to lead to strong intermolecular interactions (e.g., hydrogen bonding), resulting in a high melting point and enthalpy of fusion for 1H-Benzo[d] beilstein-journals.orgtriazole-6-sulfonic acid.

Data Table: Thermodynamic Properties of Benzotriazole Derivatives

Compound Melting Point (°C) Enthalpy of Fusion (kJ·mol⁻¹) Notes
1H-Benzotriazole 98-100 19.1 Parent compound.
5-Methyl-1H-benzotriazole 80-82 19.9 Methyl substitution has a modest effect. up.pt
5,6-Dimethyl-1H-benzotriazole 151-154 24.0 Increased substitution and symmetry raises the melting point. up.pt

Data for 1H-Benzo[d] beilstein-journals.orgtriazole-6-sulfonic acid is not available in the cited literature but is predicted based on chemical principles.

Derivatization and Functionalization Strategies for 1h Benzo D 1 2 3 Triazole 6 Sulfonic Acid

N-Alkylation and Acylation of the Triazole Nitrogen Atoms

The nitrogen atoms of the benzotriazole (B28993) ring are primary sites for synthetic modification. However, the N-functionalization of 1,2,3-benzotriazoles presents a significant challenge due to the dynamic tautomeric equilibrium between the 1H and 2H forms. nih.gov

N-Alkylation: The N-alkylation of benzotriazole typically yields a mixture of 1-alkyl (N1) and 2-alkyl (N2) isomers. nih.govresearchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and catalyst employed. researchgate.net Common methods involve the use of alkyl halides in the presence of bases such as sodium hydroxide (B78521) or potassium carbonate. researchgate.net More advanced techniques utilize phase-transfer catalysts or ionic liquids to improve efficiency and, in some cases, influence the isomer ratio. researchgate.netresearchgate.net For instance, the N-butylation of benzotriazole using the basic ionic liquid [Bmim]OH under solvent-free conditions yielded a 68:32 ratio of 1- to 2-butylbenzotriazole. researchgate.netresearchgate.net

Recent advancements have focused on achieving high regioselectivity. Metal-free, site-selective N1-alkylation of benzotriazoles has been successfully demonstrated using B(C₆F₅)₃ as a catalyst with diazoalkanes, providing excellent yields of the N1-alkylated products. rsc.org Furthermore, ligand-controlled rhodium-catalyzed allylation allows for tunable regioselectivity; the use of a JoSPOphos ligand favors the N1 product, while a DPEphos ligand leads to the exclusive formation of the N2 substituted benzotriazole. nih.govresearchgate.net This control is attributed to the electrostatic interactions between the benzotriazole substrate and the rhodium catalyst. nih.govvu.nl

Table 1: Representative N-Alkylation Conditions for Benzotriazole

Alkylating AgentBase/CatalystSolventConditionsProduct Ratio (N1:N2)YieldReference
Butyl Bromide[Bmim]OHSolvent-free3h, RT68:3287% researchgate.net
Benzyl (B1604629) ChlorideK₂CO₃-90°C-53% researchgate.net
Ethyl IodideB(C₆F₅)₃DCMRTN1 selective95% rsc.org
Various AllenesRh(I)/DPEphos--N2 selectiveHigh nih.gov

N-Acylation: N-acylation of the triazole ring is another fundamental transformation. N-acylbenzotriazoles are valuable intermediates in organic synthesis, acting as stable and effective acylating agents. researchgate.net They can be synthesized from carboxylic acids using various reagents. A facile one-pot synthesis involves reacting olefinic fatty acids with benzotriazole and thionyl chloride. nih.gov An alternative, base-free method uses 2,2'-dipyridyldisulfide and triphenylphosphine (B44618) in anhydrous dichloromethane. researchgate.net These N-acylbenzotriazoles readily react with nucleophiles; for example, they are used for the N-acylation of sulfonamides in the presence of sodium hydride to produce N-acylsulfonamides in high yields. researchgate.net

Introduction of Diverse Substituents via the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) on the benzene (B151609) ring is a versatile handle for introducing a wide range of functional groups, thereby altering the molecule's chemical and physical properties.

A primary derivatization pathway involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride (-SO₂Cl). This is typically achieved using standard chlorinating agents like thionyl chloride or phosphorus pentachloride. The resulting 1H-benzo[d] nih.govthieme-connect.comtriazole-6-sulfonyl chloride is a key intermediate for further functionalization.

Sulfonamide Synthesis: The sulfonyl chloride intermediate reacts readily with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry and materials science for creating libraries of compounds with diverse functionalities.

Sulfonate Ester Formation: Reaction of the sulfonyl chloride with various alcohols yields sulfonate esters. These esters can serve as leaving groups in nucleophilic substitution reactions or as protecting groups in multi-step syntheses.

The introduction of these substituents via the sulfonic acid moiety can significantly impact properties such as solubility, coordination ability with metal ions, and biological activity. For instance, the introduction of sulfonyl groups into benzotriazole derivatives has been shown to enhance their potency as sodium-hydrogen exchanger inhibitors. nih.gov

Synthesis of Polymeric and Oligomeric Structures Incorporating the Functionalized Benzotriazole Unit

The benzotriazole unit, known for its electron-accepting nature, is a valuable building block for the synthesis of functional polymers and oligomers, particularly for applications in organic electronics. researchgate.netmdpi.comacs.org

Conjugated Polymers: Donor-acceptor (D-π-A) conjugated polymers incorporating benzotriazole derivatives have been developed for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.comrsc.org The synthesis of these materials often relies on palladium-catalyzed cross-coupling polymerization methods.

Stille Coupling: Copolymers such as PBDTBTz have been synthesized by the Stille coupling of benzodithiophene and benzotriazole monomers, yielding low bandgap materials for polymer solar cells. rsc.org

Direct C-H Cross-Coupling: A more atom-economical approach involves the direct C-H cross-coupling polycondensation. This method has been used to synthesize a series of D-π-A polymers from 5,6-difluorobenzotriazole and various thiophene-based donor units for OLED applications. mdpi.com

The electronic properties, including the energy levels and bandgap of these polymers, can be systematically tuned by modifying the structure of the benzotriazole monomer or the comonomer. acs.org

Proton-Conducting Polymers: Beyond electronics, benzotriazole has been incorporated into comb polymers to create materials with organized nanoscale domains. researchgate.net These structures can form supramolecular nanochannels that facilitate efficient proton transport, a critical function for technologies like fuel cells. researchgate.net

Table 2: Examples of Polymers Incorporating Benzotriazole Units

Polymer Name/TypeMonomersSynthesis MethodApplicationReference
P1-P45,6-difluorobenzotriazole, Thiophene derivativesPd-catalyzed direct C-H cross-couplingOLEDs mdpi.com
PBDTBTzBenzodithiophene, 2-dodecylbenzotriazoleStille couplingOPVs rsc.org
Annelated Benzotriazole PolymersAnnelated benzotriazole, FluoreneSuzuki couplingOPVs, OECs acs.org
Comb PolymersStyrenic repeat units with benzotriazoleMulti-step synthesisProton transport researchgate.net

Regioselective Functionalization at Various Positions of the Aromatic and Heterocyclic Rings

Achieving regioselectivity is a central theme in the functionalization of the benzotriazole scaffold. Control over the position of substitution is crucial for synthesizing specific isomers with desired properties.

Heterocyclic Ring (N1 vs. N2): As discussed in section 5.1, controlling substitution at the N1 and N2 positions is a significant synthetic challenge. Ligand-controlled catalysis has emerged as a powerful tool to direct the outcome of reactions like N-allylation, enabling selective access to either the N1 or N2 isomer. nih.govresearchgate.net This selectivity is governed by subtle electronic interactions between the catalyst-ligand complex and the benzotriazole substrate. nih.gov

Aromatic Ring (C4, C5, C7): Electrophilic aromatic substitution on the benzotriazole ring is another important pathway for functionalization. In the parent 1H-benzotriazole, electrophilic attack typically occurs at the 4- and 7-positions. For 1H-Benzo[d] nih.govthieme-connect.comtriazole-6-sulfonic acid, the existing sulfonic acid group at the C6 position profoundly influences the regioselectivity of subsequent substitutions. The sulfonic acid group is strongly deactivating and a meta-director. Therefore, it directs incoming electrophiles primarily to the C4 and C5 positions, which are meta to the C6 position. The fused triazole ring system also exerts its own directing effects, making the prediction of substitution patterns complex.

Denitrogenative cyclization represents a more drastic functionalization, where the triazole ring is opened with the loss of N₂, leading to the formation of carbazoles or other fused ring systems. thieme-connect.comresearchgate.net

Dimerization and Oligomerization Studies of Sulfonic Acid Benzotriazole Derivatives

The formation of larger molecular architectures from benzotriazole units is a key strategy in materials science. While direct self-dimerization studies of 1H-Benzo[d] nih.govthieme-connect.comtriazole-6-sulfonic acid are not widely reported, the benzotriazole moiety is frequently used as a building block in the synthesis of dimeric and oligomeric structures.

The synthesis of copolymers, as detailed in section 5.3, is a prime example of oligomerization where benzotriazole units are linked with other aromatic systems. mdpi.comacs.orgrsc.org These processes create extended conjugated systems with emergent electronic and optical properties.

Furthermore, the sulfonic acid group itself can play a role in promoting dimerization reactions. Heterogeneous sulfonic acid catalysts have been shown to be effective in the oxidative dimerization of anilines to form azobenzenes. rsc.org This suggests that the sulfonic acid functionality on the benzotriazole core could potentially catalyze or participate in similar coupling reactions under appropriate conditions. The synthesis of dibenzobiphenylenes through the dimerization of naphthynes, which can be generated from naphthotriazole precursors, further illustrates the utility of triazole derivatives in forming complex dimeric structures. le.ac.uk

Coordination Chemistry of 1h Benzo D 1 2 3 Triazole 6 Sulfonic Acid

Ligand Design and Synthesis for Metal Complexation

The design of 1H-Benzo[d] researchgate.netfigshare.comtriazole-6-sulfonic acid as a ligand for metal complexation is predicated on the presence of two distinct functional groups: the 1,2,3-triazole ring and the sulfonic acid moiety. The triazole ring provides multiple nitrogen atoms (N1, N2, N3) which are excellent donors for transition metal ions. researchgate.net The sulfonic acid group (-SO₃H) offers hard oxygen donor atoms, which can also participate in coordination. This dual-functionality allows for a rich and varied coordination chemistry.

The synthesis of this ligand for use in coordination chemistry typically involves the direct sulfonation of 1H-benzotriazole. This electrophilic aromatic substitution reaction introduces the -SO₃H group onto the benzene (B151609) ring. An alternative route involves the conversion of the sulfonic acid to its more reactive sulfonyl chloride (-SO₂Cl) derivative, which can then be hydrolyzed to yield the desired sulfonic acid. The synthesis of metal complexes often employs methods such as hydrothermal synthesis, where the ligand is reacted with a metal salt in an aqueous solution under elevated temperature and pressure to facilitate the formation of crystalline coordination polymers.

Modes of Coordination with Transition Metals

The structural versatility of 1H-Benzo[d] researchgate.netfigshare.comtriazole-6-sulfonic acid allows for several distinct modes of coordination with transition metals, making it a valuable component in the construction of diverse coordination architectures.

Coordination through the Sulfonic Acid Oxygen Atoms

The deprotonated sulfonic acid group, the sulfonate anion (-SO₃⁻), possesses three oxygen atoms that can coordinate to metal ions. This coordination typically involves one or two of the oxygen atoms binding to a single metal center (monodentate or bidentate chelation) or bridging between two or more metal centers. The hard nature of the oxygen donors makes them particularly suitable for binding to hard or borderline metal ions.

Chelation and Bridging Ligand Behavior in Polymetallic Complexes

The most complex and versatile coordination behavior of 1H-Benzo[d] researchgate.netfigshare.comtriazole-6-sulfonic acid is observed in its ability to act as both a chelating and a bridging ligand simultaneously. The ligand can form a chelate ring by coordinating to a single metal ion through both a nitrogen atom from the triazole ring and an oxygen atom from the sulfonate group. This N,O-bidentate chelation leads to thermodynamically stable five- or six-membered rings. Furthermore, the remaining uncoordinated nitrogen or oxygen atoms can bind to adjacent metal centers, resulting in the formation of extended one-, two-, or three-dimensional polymetallic complexes and coordination polymers. This bridging capability is fundamental to the construction of intricate supramolecular architectures. researchgate.net

Spectroscopic and Crystallographic Characterization of Metal Complexes

The formation of metal complexes with 1H-Benzo[d] researchgate.netfigshare.comtriazole-6-sulfonic acid is confirmed and studied through various spectroscopic and crystallographic techniques. While specific data for this exact isomer is limited in publicly available literature, the expected characterization results can be inferred from the behavior of closely related benzotriazole (B28993) derivatives. researchgate.net

Infrared (IR) spectroscopy is a key tool for identifying ligand coordination. The coordination of the triazole ring to a metal ion is expected to cause shifts in the characteristic vibrational frequencies of the ring, such as the ν(C=N) and ν(N-N) modes. researchgate.net For instance, a downward shift in the ν(N-N) mode upon complexation confirms the participation of the triazole nitrogen in bonding. researchgate.net Similarly, changes in the stretching frequencies of the S=O and S-O bonds of the sulfonate group indicate its involvement in coordination. The appearance of new, non-ligand bands at lower frequencies can be assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

Table 1: Expected IR Spectroscopic Shifts Upon Complexation

Functional Group Vibrational Mode Expected Shift upon Coordination
Triazole Ring ν(C=N) Shift to lower wavenumber
Triazole Ring ν(N-N) Shift to lower wavenumber
Sulfonate Group ν(S=O) Shift to lower wavenumber

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic structure of 1H-Benzo[d] researchgate.netfigshare.comtriazole-6-sulfonic acid and its interaction with metal orbitals dictate the nature of the coordinate bond. The ligand possesses both σ-donor and π-system characteristics. The nitrogen atoms of the triazole ring and the oxygen atoms of the sulfonate group act as σ-donors, providing electron density to the vacant orbitals of the transition metal ion to form the primary coordinate covalent bond.

The benzotriazole ring also has an extended π-electron system. This allows for the possibility of π-interactions with the metal d-orbitals. Depending on the metal and its oxidation state, there could be ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which would be observable in the electronic (UV-Vis) spectrum of the complex. The presence of the strongly electron-withdrawing sulfonate group can influence the energy of the ligand's molecular orbitals and, consequently, the electronic properties of the resulting metal complexes. A detailed analysis of the electronic structure, often supported by computational methods like Density Functional Theory (DFT), is essential for a comprehensive understanding of the bonding and the resulting magnetic or photophysical properties of the complexes.

Applications of Coordination Complexes in Catalysis

Although specific examples involving 1H-Benzo[d] rsc.orgnih.govuq.edu.autriazole-6-sulfonic acid are not readily found, the applications of closely related benzotriazole and triazole complexes in catalysis can provide a framework for understanding their potential. These applications are typically divided into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Coordination complexes of triazole derivatives have been successfully employed in a variety of homogeneous catalytic reactions. For instance, palladium complexes of N-substituted benzotriazoles have shown activity in Mizoroki-Heck cross-coupling reactions, a fundamental carbon-carbon bond-forming reaction. While no specific data for 1H-Benzo[d] rsc.orgnih.govuq.edu.autriazole-6-sulfonic acid complexes is available, one could envision their use in similar transformations, particularly in aqueous or biphasic systems.

The table below illustrates typical data that would be collected in studies of homogeneous catalysis.

Catalyst PrecursorReactionSubstrateProductSolventTemp. (°C)Time (h)Yield (%)TON*TOF** (h⁻¹)
Hypothetical Data
[Pd(BTA-6-SO₃)₂(H₂O)₂]Suzuki CouplingAryl halideBiarylWater80495950237.5
[Rh(COD)(BTA-6-SO₃)]HydroformylationAlkeneAldehydeToluene/Water100128888073.3

*Turnover Number (moles of product per mole of catalyst) **Turnover Frequency (TON per hour)

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, often as a solid catalyst in a liquid or gas phase reaction. This setup facilitates easy separation and reuse of the catalyst. Coordination complexes can be immobilized on solid supports, such as polymers, silica (B1680970), or metal-organic frameworks (MOFs), to create heterogeneous catalysts.

The sulfonic acid group in 1H-Benzo[d] rsc.orgnih.govuq.edu.autriazole-6-sulfonic acid could serve as an anchoring point for immobilization onto basic supports. Alternatively, the ligand itself could be incorporated into the structure of a MOF. These supported catalysts could then be used in a variety of reactions, including oxidations, reductions, and various C-C coupling reactions. The porous nature of supports like MOFs can also introduce size and shape selectivity to the catalytic process.

The following table provides a hypothetical example of data from a heterogeneous catalysis study.

Catalyst SystemSupportReactionSubstrateProductSolventTemp. (°C)Time (h)Yield (%)Recyclability (cycles)
Hypothetical Data
Cu@MOF-(BTA-6-SO₃)MOFClick ReactionAlkyne, Azide (B81097)1,2,3-TriazoleEthanol602985
Pd/Polymer-(BTA-6-SO₃)PolymerHeck ReactionAryl halideSubstituted alkeneDMF1208924

The lack of specific research on the catalytic applications of 1H-Benzo[d] rsc.orgnih.govuq.edu.autriazole-6-sulfonic acid coordination complexes represents a potential area for future investigation. The unique combination of a coordinating triazole ring and a water-solubilizing, electron-withdrawing sulfonic acid group suggests that its metal complexes could exhibit interesting and useful catalytic properties, particularly in the realm of green chemistry and aqueous-phase catalysis.

Applications in Advanced Materials Science and Technologies

Corrosion Inhibition Mechanisms and Performance

Derivatives of 1,2,3-triazole are recognized as effective corrosion inhibitors for a range of metals and alloys, including steel, copper, iron, and aluminum, particularly in acidic environments. nih.govmdpi.com Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium. nih.gov The presence of heteroatoms like nitrogen, sulfur, and oxygen, along with conjugated double bonds, facilitates this adsorption process. researchgate.net

Adsorption Behavior on Metal Surfaces and Protective Film Formation

The primary mechanism of corrosion inhibition by 1H-Benzo[d] researchgate.netsigmaaldrich.comnih.govtriazole-6-sulfonic acid and related triazole compounds involves their adsorption onto the metal surface. mdpi.com This process can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. mdpi.comsdit.ac.in The adsorption behavior is often described by isotherms such as the Langmuir isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. mdpi.com

The triazole ring plays a crucial role in the adsorption process. The nitrogen atoms in the triazole ring, with their lone pair electrons, can coordinate with the vacant d-orbitals of the metal atoms. mdpi.com Furthermore, the π-electrons of the aromatic system contribute to the interaction with the metal surface. mdpi.com This interaction leads to the formation of a stable, protective film that isolates the metal from the corrosive environment. nih.govresearchgate.net In the case of copper, benzotriazole (B28993) is known to form a polymeric [Cu(I)BTA] complex layer on the surface. researchgate.netresearchgate.net The sulfonic acid group in 1H-Benzo[d] researchgate.netsigmaaldrich.comnih.govtriazole-6-sulfonic acid can further enhance its solubility and potentially influence the adsorption characteristics and the stability of the protective film.

The effectiveness of the protective film is dependent on factors such as the concentration of the inhibitor and the temperature. nih.gov Generally, as the concentration of the inhibitor increases, the surface coverage on the metal increases, leading to higher inhibition efficiency. nih.gov

Electrochemical and Surface Characterization Techniques for Inhibitor Performance

The performance of 1H-Benzo[d] researchgate.netsigmaaldrich.comnih.govtriazole-6-sulfonic acid as a corrosion inhibitor is evaluated using a variety of electrochemical and surface analysis techniques.

Electrochemical Techniques:

Potentiodynamic Polarization (PDP): This technique is used to determine the corrosion current density and to identify the inhibitor as anodic, cathodic, or mixed-type. researchgate.netnih.gov For many triazole derivatives, a mixed-type inhibition is observed, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the charge transfer resistance and the capacitance of the double layer at the metal-electrolyte interface. nih.govresearchgate.net An increase in the charge transfer resistance and a decrease in the double-layer capacitance in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from EIS data. nih.gov

Surface Characterization Techniques:

Scanning Electron Microscopy (SEM): SEM is employed to visualize the morphology of the metal surface before and after exposure to the corrosive medium with and without the inhibitor. sdit.ac.innih.gov It provides direct evidence of the protective film formation and the reduction in corrosion damage.

Energy-Dispersive X-ray Spectroscopy (EDX): Often used in conjunction with SEM, EDX analyzes the elemental composition of the surface, confirming the presence of elements from the inhibitor molecule on the metal surface. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides detailed information about the chemical composition and the oxidation states of the elements in the protective film. researchgate.net It can help elucidate the nature of the chemical bonds between the inhibitor and the metal surface. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to characterize the surface topography at a high resolution, revealing details about the adsorbed inhibitor film. mdpi.com

The following table summarizes the key techniques and their primary role in evaluating corrosion inhibitor performance.

TechniquePrimary RoleInformation Obtained
Potentiodynamic Polarization (PDP) ElectrochemicalCorrosion rate, Inhibition type (anodic, cathodic, mixed)
Electrochemical Impedance Spectroscopy (EIS) ElectrochemicalInhibition efficiency, Protective film properties
Scanning Electron Microscopy (SEM) Surface MorphologyVisualization of surface protection
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental AnalysisConfirmation of inhibitor adsorption
X-ray Photoelectron Spectroscopy (XPS) Chemical State AnalysisNature of inhibitor-metal bond
Atomic Force Microscopy (AFM) Surface TopographyCharacterization of the adsorbed film

Optoelectronic Materials Development

The benzotriazole moiety is a valuable building block in the design of advanced optoelectronic materials due to its electron-accepting nature and the tunability of its properties through chemical modification. researchgate.netnih.gov

Development of Fluorescent Probes and Optical Brighteners

Derivatives of 1,2,3-triazole have found applications as fluorescent brighteners. researchgate.net The inherent fluorescence of some benzotriazole derivatives can be harnessed for the development of fluorescent probes. For instance, the synthesis and characterization of 3-(1H-Benzo[d] researchgate.netsigmaaldrich.comnih.govtriazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate revealed fluorescence emission bands at 423 and 489 nm. nih.gov The sulfonic acid group in 1H-Benzo[d] researchgate.netsigmaaldrich.comnih.govtriazole-6-sulfonic acid could potentially be functionalized to create targeted fluorescent probes for various analytical and biological applications.

Integration into Conjugated Polymers for Tunable Optoelectronic Properties

Benzotriazole units are incorporated as acceptor moieties in donor-acceptor (D-A) conjugated polymers, which are key materials in organic electronics. rsc.orgmdpi.com These polymers are used in applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govrsc.org The combination of an electron-donating unit with an electron-accepting benzotriazole unit leads to polymers with tunable optical and electronic properties. researchgate.net

The introduction of different donor monomers allows for the synthesis of polymers with varying bandgaps and charge carrier mobilities. rsc.org For example, novel D-A conjugated polymers based on a benzobistriazole derivative combined with monomers like bithiophene and thieno[3,2-b]thiophene (B52689) have been synthesized, with one exhibiting a high hole mobility of 0.21 cm² V⁻¹ s⁻¹. rsc.org The N-H group in the benzotriazole ring offers a site for functionalization, which can improve the solubility and processability of the resulting polymers. nih.gov The presence of a sulfonic acid group in 1H-Benzo[d] researchgate.netsigmaaldrich.comnih.govtriazole-6-sulfonic acid could be exploited to create water-soluble conjugated polymers or to introduce specific functionalities for tailored applications.

Catalysis and Organocatalysis Applications

The 1,2,3-triazole scaffold has gained significant attention in the field of catalysis, particularly following the advent of "click chemistry". ru.nlnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides an efficient route to 1,4-disubstituted-1,2,3-triazoles. mdpi.comru.nl

While the primary focus has been on the synthesis of triazoles, the triazole moiety itself can participate in catalytic processes. Organocatalytic routes for the synthesis of substituted 1,2,3-triazoles have been developed, highlighting the versatility of this heterocyclic system. nih.gov These methods offer advantages such as high regioselectivity and broad substrate scope. nih.gov Although direct catalytic applications of 1H-Benzo[d] researchgate.netsigmaaldrich.comnih.govtriazole-6-sulfonic acid are not extensively documented in the provided search results, its structure suggests potential. The triazole nitrogen atoms could act as ligands for metal catalysts, and the sulfonic acid group could function as a Brønsted acid catalyst or as an anchoring group to support a catalyst on a solid phase.

Role in Dye Chemistry and Pigment Development

1H-Benzo[d] ijariie.comresearchgate.nettriazole-6-sulfonic acid and its isomers serve as important intermediates in the development of specialized dyes and pigments. The molecule's unique structure, which combines a stable heterocyclic benzotriazole core with a water-solubilizing sulfonic acid group, makes it a valuable precursor, particularly for creating azo dyes with desirable properties. Its primary role is as a "diazo component" in the synthesis of acid dyes and other colorants requiring high chemical stability and water solubility.

The fundamental process for creating these colorants is the azo coupling reaction, which involves two main stages:

Diazotization: The synthesis begins with the diazotization of an amino-substituted benzotriazole sulfonic acid. In this step, the primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). youtube.comyoutube.com

Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich "coupling component." This coupling component is typically a phenol, naphthol, aniline, or pyrazolone (B3327878) derivative. isca.meacs.org The electrophilic diazonium ion attacks the activated ring of the coupling component in an electrophilic aromatic substitution reaction to form a stable molecule containing the characteristic azo group (-N=N-). This azo group acts as the primary chromophore, the part of the molecule responsible for absorbing visible light and thus producing color.

The final properties of the dye, such as its exact color, solubility, and fastness, are determined by the specific chemical structures of both the diazo component (the benzotriazole derivative) and the coupling component.

Influence of the Benzotriazole Sulfonic Acid Moiety

The specific structure of 1H-benzo[d] ijariie.comresearchgate.nettriazole-6-sulfonic acid provides two critical features to the resulting dye molecule:

The Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a key functional group that dramatically increases the polarity and water solubility of the dye molecule. This property is essential for the application of acid dyes, which are used to color protein fibers like wool and silk, as well as synthetic polyamides like nylon. The anionic sulfonate group (-SO₃⁻) forms ionic bonds with the cationic amino groups present in these fibers, allowing the dye to affix strongly to the material. This group functions as an auxochrome, which assists in color modification and is crucial for the dyeing mechanism.

The combination of these features allows for the synthesis of high-performance water-soluble dyes with enhanced stability.

Illustrative Dye Synthesis from Benzotriazole Sulfonic Acid Derivatives

The table below illustrates how diazotized aminobenzotriazole sulfonic acid can be combined with various coupling components to produce azo dyes with different colors and properties.

Diazo ComponentCoupling Component TypeResulting Dye Structure (Generic)Typical Color Range
Diazotized 1H-Aminobenzo[d] ijariie.comresearchgate.nettriazole-6-sulfonic acidPhenol or NaphtholYellow, Orange, Red
Diazotized 1H-Aminobenzo[d] ijariie.comresearchgate.nettriazole-6-sulfonic acidAromatic Amine (e.g., Aniline derivative)Yellow, Orange
Diazotized 1H-Aminobenzo[d] ijariie.comresearchgate.nettriazole-6-sulfonic acidPyrazolone DerivativeYellow, Reddish-Yellow

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For derivatives of benzotriazole (B28993), DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p) or 6-311++G(d,p)), are employed to optimize molecular geometry and predict a variety of chemical properties. researchgate.netnih.govmdpi.com These calculations are fundamental to understanding the molecule's stability and how it will react with other chemical species. researchgate.net

DFT studies on related benzotriazole and triazole sulfonamide structures confirm that such computational methods can accurately model geometric parameters like bond lengths and angles. researchgate.netmdpi.com The stability of the molecule is often assessed by calculating its total energy in an optimized state; a lower energy value implies a more stable structure. nih.gov For instance, DFT has been used to determine that the thione tautomer of 3-Mercapto-4-methyl-4H-1,2,4-triazole is the most stable form by comparing Gibbs free energy values. researchgate.net This approach could be applied to 1H-Benzo[d] nih.govacs.orgresearchgate.nettriazole-6-sulfonic acid to understand its most stable tautomeric and conformational states.

Reactivity can be explored by analyzing various descriptors derived from DFT calculations, such as global hardness, softness, and electronegativity. nih.gov These parameters help in predicting how the molecule will behave in chemical reactions. DFT calculations have been successfully used to confirm proposed reaction mechanisms and elucidate the origins of electrophilic reactivity in benzotriazole derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as the electron-donating orbital, governing nucleophilic reactions, while the LUMO is the electron-accepting orbital, driving electrophilic reactions. youtube.comyoutube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. researchgate.net In studies of various triazole derivatives, DFT calculations are routinely used to determine the energies of these frontier orbitals. nih.govresearchgate.net For example, FMO analysis of 2-(4-aminophenyl)benzothiazoles has been used to predict their bioactivation into reactive species. rsc.org

The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for nucleophilic and electrophilic attacks, respectively. For 1H-Benzo[d] nih.govacs.orgresearchgate.nettriazole-6-sulfonic acid, the HOMO would likely be concentrated on the electron-rich benzotriazole ring system, while the LUMO might be distributed across the triazole and sulfonic acid groups, particularly the electron-withdrawing SO₃H moiety.

Table 1: Representative HOMO-LUMO Energy Gaps for Triazole Derivatives Calculated via DFT

Compound/System Method HOMO (eV) LUMO (eV) Energy Gap (eV) Source
3-Mercapto-4-methyl-4H-1,2,4-triazole (Thione form) B3LYP/6-311++G(d,p) -6.6531 -1.2772 5.3759 researchgate.net
5-phenyl-1H-1,2,4-triazol-3-amine HF/6-31G (Gas Phase) -0.3134 a.u. 0.1264 a.u. 0.4398 a.u. researchgate.net
1,2,4-triazole-1,2,3-triazole conjugate (Compound 17) DFT/B3LYP -8.76 -4.43 4.33 nih.gov
1,2,4-triazole-1,2,3-triazole conjugate (Compound 22) DFT/B3LYP -9.25 -5.17 4.08 nih.gov
1,2,4-triazole-1,2,3-triazole conjugate (Compound 25) DFT/B3LYP -9.28 -5.25 4.03 nih.gov

Note: Energy values are taken from different studies and computational methods, which affects direct comparability. The energy gap provides insight into the relative reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like nitrogen and oxygen. Blue areas denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. For 1H-Benzo[d] nih.govacs.orgresearchgate.nettriazole-6-sulfonic acid, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the oxygen atoms of the sulfonic acid group. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the sulfonic acid group and the N-H proton of the triazole ring. tandfonline.com This visualization provides a clear and intuitive guide to the molecule's reactive sites. nih.gov

Computational methods, particularly DFT, can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and confirmation.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. mdpi.com Comparing these calculated shifts with experimental data serves as a powerful validation of the proposed molecular structure. nih.govmdpi.com This approach has been successfully applied to various triazole derivatives, showing good agreement between theoretical and experimental values. researchgate.netresearchgate.net

UV/Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV/Vis). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max). researchgate.net This helps in understanding the electronic transitions, often corresponding to π→π* or n→π* transitions within the aromatic and heterocyclic systems of the molecule. For benzotriazole derivatives, these calculations can approximate the experimental spectra, aiding in their interpretation. researchgate.net

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Related Triazole Derivative

Parameter Method Details Value Source
¹H NMR Chemical Shift DFT/B3LYP/6-31+G(d,p) Calculated for a benzothiazole-triazole derivative (5e) Good correlation (R² > 0.92) with experimental data researchgate.netmdpi.com
¹³C NMR Chemical Shift DFT/B3LYP/6-31+G(d,p) Calculated for a benzothiazole-triazole derivative (5e) Good correlation (R² > 0.92) with experimental data researchgate.netmdpi.com
UV-Vis Absorption TD-DFT/B3LYP/6-311G** Calculated for a benzotriazole-nicotinate derivative Predicted peaks correspond reasonably with experimental peaks researchgate.net

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solution Behavior

While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule within a larger system, such as in a solvent or interacting with other molecules or surfaces over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of intermolecular interactions. nih.gov

For a molecule like 1H-Benzo[d] nih.govacs.orgresearchgate.nettriazole-6-sulfonic acid, MD simulations can reveal:

Solvation and Hydration: How the molecule orients itself in water and forms hydrogen bonds between its polar groups (sulfonic acid, triazole nitrogens) and water molecules. Studies on sulfonated polymers show that water molecules tend to form aggregates around sulfonate groups. rutgers.edu

Intermolecular Interactions: The nature and strength of interactions with other molecules. For instance, MD simulations have been used to study the interaction between benzotriazole derivatives and copper oxide surfaces, showing that binding occurs via the nitrogen atoms of the triazole ring. researchgate.net

Conformational Stability: How the molecule's conformation changes over time in solution. Simulations of triazole benzene (B151609) sulfonamides have been used to validate the stability of ligand-protein complexes by analyzing parameters like Root Mean Square Deviation (RMSD) over the simulation time. nih.govresearchgate.net

These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, such as in its application as a corrosion inhibitor, where its interaction with a metal surface in an aqueous medium is key. researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Non-Biological Applications

QSPR and QSAR studies are computational methodologies that aim to build a mathematical relationship between the chemical structure of a series of compounds and their properties (QSPR) or activities (QSAR). nih.gov These models use molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to predict the property or activity of new, untested compounds.

For non-biological applications, such as corrosion inhibition, QSPR/QSAR models can be invaluable. For 1H-Benzo[d] nih.govacs.orgresearchgate.nettriazole-6-sulfonic acid and its analogs, a QSPR study could be developed to predict their efficiency as corrosion inhibitors. The process involves:

Data Set: Compiling a set of benzotriazole derivatives with experimentally measured corrosion inhibition efficiencies.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that correlates the descriptors with the inhibition efficiency. mdpi.com

Validation: Testing the model's predictive power using internal and external validation techniques. nanobioletters.com

Studies on 1,2,3-triazole derivatives have successfully employed QSAR to design new compounds and predict their cytotoxic activity. nih.govresearchgate.net Similarly, QSAR models have been built for triazole benzene sulfonamide derivatives to predict their bioactivity, demonstrating the utility of this approach in rational drug design. nih.govresearchgate.net This same principle can be applied to non-biological properties like predicting the performance of benzotriazole-based molecules in material science applications.

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling, primarily using DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway, including the structures of transition states (TS) and intermediates, and to calculate the activation energies associated with each step.

For reactions involving benzotriazoles, computational studies can provide critical insights that are difficult to obtain experimentally. For example:

Reaction Pathways: DFT calculations have been used to investigate the mechanism of the Rhodium-catalyzed coupling of benzotriazoles with allenes. The study proposed a new mechanism involving counteranion-assisted proton shuttling, which contrasted with the previously suggested oxidative addition pathway. nih.govacs.org

Regioselectivity: In the synthesis of substituted triazoles, DFT can explain why one regioisomer is formed preferentially over another by comparing the activation energies of the competing pathways. nih.gov

Oxidation Mechanisms: The oxidation of benzotriazoles by ferrate(VI) has been studied to determine the reaction kinetics and mechanism. The findings suggest an initial electrophilic attack on the 1,2,3-triazole moiety. nih.gov

By modeling the reaction of 1H-Benzo[d] nih.govacs.orgresearchgate.nettriazole-6-sulfonic acid, such as its formation or its interaction with a metal surface during corrosion inhibition, DFT can reveal the step-by-step process at a molecular level, guiding the optimization of reaction conditions or the design of more effective molecules.

Analytical Methodologies for Research Characterization of 1h Benzo D 1 2 3 Triazole 6 Sulfonic Acid

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 1H-Benzo[d] researchgate.netbldpharm.comsciex.comtriazole-6-sulfonic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene (B151609) ring. The position of the sulfonic acid group at C-6 would influence the chemical shifts and coupling patterns of the remaining aromatic protons (at C-4, C-5, and C-7). A broad signal corresponding to the N-H proton of the triazole ring would also be observable, though its position can vary and it may exchange with deuterium (B1214612) in solvents like D₂O. nih.gov

¹³C NMR: The carbon spectrum would confirm the number of unique carbon atoms in the molecule. The carbon atom attached to the sulfonic acid group (C-6) would exhibit a characteristic chemical shift. The two carbon atoms of the triazole ring would also have distinct resonances. researchgate.netnih.gov

Mass Spectrometry (MS), particularly when coupled with a soft ionization technique like ESI, confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. mdpi.com

Table 2: Expected Spectroscopic Data for Structural Confirmation

TechniqueExpected ObservationInformation Gained
HRMS (ESI-) A prominent [M-H]⁻ ion at an m/z corresponding to the exact mass of C₆H₄N₃O₃S⁻.Unambiguous confirmation of the molecular formula. mdpi.com
¹H NMR Aromatic signals in the range of δ 7.0-8.5 ppm with specific splitting patterns; a broad N-H signal.Confirmation of the proton environment and substitution pattern on the aromatic ring. nih.gov
¹³C NMR Signals for aromatic carbons and two distinct signals for the triazole ring carbons.Confirmation of the carbon skeleton of the molecule. researchgate.net
FT-IR Characteristic absorption bands for S=O stretching (sulfonic acid), O-H stretching, N-H stretching, and aromatic C-H and C=C stretching.Identification of key functional groups present in the molecule. mdpi.com

Quantitative Analysis Methods for Reaction Yields, Conversions, and Purity Profiling

Accurate quantification is crucial for determining reaction yields, monitoring reaction progress (conversion of starting materials), and establishing the purity profile of the final product.

HPLC with UV detection is the most common method for the quantitative analysis of 1H-Benzo[d] researchgate.netbldpharm.comsciex.comtriazole-6-sulfonic acid. nih.gov The method relies on creating a calibration curve by analyzing a series of standards of known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. This method is robust, reproducible, and widely available. Studies on related triazoles have demonstrated the linearity and accuracy of HPLC for quantification. researchgate.net

LC-MS/MS can also be used for quantification, offering superior sensitivity and selectivity, which is particularly useful for analyzing low-level impurities or for quantification in complex matrices. sciex.com This is achieved by using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are tracked.

Quantitative NMR (qNMR) is another powerful technique that can be used for purity assessment without the need for a specific reference standard of the analyte itself. By using a certified internal standard of known concentration, the purity of 1H-Benzo[d] researchgate.netbldpharm.comsciex.comtriazole-6-sulfonic acid can be directly calculated from the integral ratios of their respective NMR signals.

Table 3: Summary of Quantitative Analysis Methods

MethodPrincipleAdvantagesKey Considerations
HPLC-UV Comparison of analyte peak area to a calibration curve from known standards. researchgate.netRobust, good linearity, widely accessible.Requires a pure reference standard for calibration; less sensitive than MS.
LC-MS/MS Monitoring of specific mass transitions (precursor → product ion). sciex.comHigh sensitivity and selectivity, ideal for complex matrices and trace analysis.Can be subject to matrix effects; requires more specialized equipment.
qNMR Integration of analyte signals relative to a certified internal standard.Primary ratio method, does not require an identical analyte standard.Lower sensitivity than chromatographic methods; requires careful selection of non-overlapping signals.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways for Sulfonic Acid Benzotriazoles

The traditional synthesis of sulfonated benzotriazoles often involves harsh conditions and environmentally challenging reagents, such as diazotization reactions which can produce large amounts of wastewater. google.com Future research is increasingly focused on developing "green" and more efficient synthetic methodologies.

Key areas of exploration include:

Microwave-Assisted Synthesis : This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various benzotriazole (B28993) derivatives. ijpsonline.com Applying microwave irradiation to the sulfonation of benzotriazole or the cyclization of pre-sulfonated precursors could offer a more sustainable and rapid production method.

Solvent-Free Reactions : The development of solvent-free N-alkylation of benzotriazole highlights a move towards reducing chemical waste. gsconlinepress.comgsconlinepress.com Research into solid-state or melt-phase sulfonation reactions could eliminate the need for harsh solvent systems like fuming sulfuric acid.

Catalytic Innovations : Investigating novel catalysts for the direct sulfonation of the benzotriazole ring under milder conditions is a promising frontier. This could involve heterogeneous acid catalysts that are easily recoverable and reusable, further enhancing the sustainability of the process.

Alternative Cyclization Routes : Research into one-pot synthesis methods and avoiding traditional diazotization steps is a significant goal for green chemistry. gsconlinepress.comgoogle.com Future pathways may involve the cyclocondensation of pre-sulfonated o-phenylenediamines with greener nitrite (B80452) sources. gsconlinepress.com

These modern synthetic approaches aim to make the production of sulfonic acid benzotriazoles more cost-effective, safer, and environmentally benign, which is crucial for their adoption in large-scale industrial applications.

Design and Synthesis of Advanced Materials Based on the 1H-Benzo[d]nih.govijpsonline.comgsconlinepress.comtriazole-6-sulfonic Acid Scaffold

The unique combination of a corrosion-inhibiting triazole ring and a hydrophilic, coordinating sulfonic acid group makes this scaffold highly attractive for advanced materials. The sulfonic acid moiety can significantly enhance performance by improving solubility in aqueous or polar polymer systems and providing an additional site for interaction with metal surfaces or other material components.

Emerging applications include:

Enhanced Corrosion Inhibitors : While benzotriazole is a well-known corrosion inhibitor, its sulfonated derivatives are being explored for specialized applications. gsconlinepress.comsigmaaldrich.com The sulfonic acid group can improve the inhibitor's solubility in water-based coatings and enhance its adhesion to metal substrates. 1H-Benzotriazole-4-sulfonic acid, an isomer of the title compound, is already used as a corrosion inhibitor in nanocontainers. sigmaaldrich.com

Functional Polymers and Membranes : The sulfonic acid group is a key functional group in proton-exchange membranes (PEMs) used in fuel cells. Incorporating the 1H-Benzo[d] nih.govijpsonline.comgsconlinepress.comtriazole-6-sulfonic acid moiety into polymer backbones could yield materials with high thermal stability and proton conductivity.

Metal-Organic Frameworks (MOFs) : Benzotriazole derivatives are used in the design of MOFs. mdpi.com The sulfonic acid group can act as a strong coordinating ligand, enabling the synthesis of novel, highly stable MOFs with tailored porosity for applications in gas storage, separation, or catalysis.

Optical Materials : Benzotriazole-based single crystals have been investigated for their optical properties. researchgate.net The introduction of a sulfonic acid group could modify the crystal packing and electronic structure, potentially tuning the material's nonlinear optical response or fluorescence, making them candidates for new sensors or optical devices. researchgate.netacs.org

The table below outlines potential research directions for materials development.

Material ClassTarget PropertyRole of the Sulfonic Acid GroupPotential Application
Anticorrosion Coatings Enhanced Adhesion & SolubilityImproves dispersibility in water-based paints; provides a secondary binding site to metal oxides.Advanced protective coatings for aerospace and marine environments.
Proton-Exchange Membranes High Proton Conductivity & StabilityActs as the proton-donating site; the rigid benzotriazole core provides thermal stability.High-temperature fuel cells.
Metal-Organic Frameworks Tunable Porosity & Catalytic ActivityServes as an anionic linker to coordinate with metal centers, influencing framework geometry.Selective gas capture (e.g., CO2), heterogeneous catalysis.
Organic Electronics Modified Electronic PropertiesModulates HOMO/LUMO energy levels through its electron-withdrawing nature.Hole-transport layers in organic field-effect transistors (OFETs) or organic solar cells. mdpi.com

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The development of materials from the 1H-Benzo[d] nih.govijpsonline.comgsconlinepress.comtriazole-6-sulfonic acid scaffold is inherently interdisciplinary. Progress requires a synergistic effort combining the skills of synthetic chemists, materials scientists, and engineers.

Chemistry : Chemists focus on the design and synthesis of the molecule itself, exploring different isomers (e.g., 4-, 5-, or 6-sulfonic acid) and further derivatization to fine-tune its properties. sigmaaldrich.comnih.gov This includes developing the sustainable synthetic routes discussed previously. ijpsonline.comgsconlinepress.com

Materials Science : Materials scientists take the synthesized compounds and incorporate them into larger systems. This involves fabricating and characterizing thin films, polymer composites, or single crystals. mdpi.comresearchgate.net They use advanced analytical techniques (e.g., spectroscopy, microscopy, thermal analysis, X-ray diffraction) to understand how the molecule behaves within the material and to measure its functional properties, such as conductivity, optical transparency, or mechanical strength. researchgate.net

Engineering : Engineers apply these novel materials to create or improve devices and industrial processes. This could involve designing a more efficient fuel cell using a new benzotriazole-based membrane, formulating a longer-lasting anticorrosive paint for infrastructure, or building more sensitive optical sensors. mdpi.com

A typical workflow might involve a chemist synthesizing a series of sulfonated benzotriazole isomers, a materials scientist measuring their corrosion inhibition efficiency on steel via electrochemical testing, and an engineer integrating the most effective inhibitor into a commercial coating for performance trials.

Computational-Driven Design and Discovery of New Derivatives with Tailored Properties

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new materials, reducing the time and cost associated with experimental synthesis and testing. nih.govnih.gov

Predicting Molecular Properties : Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, orbital energies (HOMO/LUMO), and reactivity of hypothetical derivatives before they are ever synthesized. researchgate.net This allows researchers to screen large libraries of virtual compounds and prioritize the most promising candidates for specific applications, such as organic semiconductors.

Simulating Interactions : Molecular Dynamics (MD) simulations can model the behavior of molecules over time. nih.gov For instance, MD can be used to simulate the interaction of a sulfonated benzotriazole inhibitor with a metal oxide surface in the presence of water, providing insights into its binding mechanism and protective film formation. This was a technique used to study the dynamic nature of protein-ligand complexes for other benzotriazole derivatives. nih.gov

Guiding Synthesis : Computational tools can also help elucidate reaction mechanisms, guiding the development of more efficient synthetic pathways. researchgate.net

The table below illustrates how computational screening could guide the design of new derivatives.

Desired ApplicationKey Property to ComputeComputational MethodExample Insight
Organic Semiconductor HOMO/LUMO Energy GapDensity Functional Theory (DFT)Predicts a derivative with a band gap suitable for use as a hole-transport material.
Corrosion Inhibitor Adsorption Energy on Metal SurfaceMolecular Dynamics (MD)Simulates which isomer (4-, 5-, or 6-sulfonic acid) binds most strongly to an iron oxide surface.
Nonlinear Optical Crystal HyperpolarizabilityTime-Dependent DFT (TD-DFT)Identifies a substituent that maximizes the second-order optical response.
Drug Discovery Intermediate Binding Affinity to TargetMolecular DockingPredicts how a derivative might fit into the active site of a target enzyme. nih.govnih.gov

Development of Precise Structure-Property Relationships for Diverse Non-Biological Applications

A fundamental goal of this research area is to establish clear and predictable relationships between the specific molecular structure of a sulfonic acid benzotriazole derivative and its resulting macroscopic properties. mdpi.com Understanding exactly how small changes to the molecule affect its function is key to designing materials with tailored performance.

Key structural features to investigate include:

Isomerism : The position of the sulfonic acid group on the benzene (B151609) ring (e.g., C4, C5, C6, C7) will significantly impact the molecule's symmetry, dipole moment, and steric profile. This, in turn, will affect its crystal packing, solubility, and interaction with surfaces and other molecules. sigmaaldrich.com

N-Substitution : The tautomeric nature of the triazole ring (1H vs. 2H) leads to different isomers when a substituent is added to a nitrogen atom. gsconlinepress.commdpi.com These isomers have distinct electronic and steric properties that can be exploited to control self-assembly and electronic behavior in materials like organic field-effect transistors. mdpi.com

Additional Functionalization : Adding other functional groups (e.g., halogens, alkyl chains, or aryl groups) to the benzene ring alongside the sulfonic acid group provides another layer of control over the molecule's properties, such as its fluorescence or lipophilicity. acs.org

Systematic studies that synthesize and characterize a matrix of compounds—varying one structural feature at a time—are crucial. The data from these studies will build robust models that can accurately predict the properties of a new derivative before it is synthesized, representing the ultimate goal of rational material design.

Q & A

Q. What steps ensure accurate crystallographic refinement of this compound?

  • Answer :

Data collection : High-resolution (<1.0 Å) synchrotron radiation.

Refinement : SHELXL for thermal parameter adjustment and hydrogen placement.

Validation : CheckCIF for symmetry and displacement errors.
Example: A related benzodithiazole structure achieved R-factor <5% via iterative refinement .

Q. How can researchers design SAR studies for derivatives of this compound?

  • Answer :
  • Core modifications : Introduce halogens or alkyl groups at the triazole ring.
  • Side-chain variations : Link to chalcones or indoles via amide bonds.
  • Activity testing : Measure IC₅₀ against PTP1B and selectivity over TCPTP.
    SAR trends from benzimidazole derivatives guide prioritization of synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.